

Sifuvirtide: A Next-Generation HIV Fusion Inhibitor - A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Guide for Researchers and Drug Development Professionals on the Development History, Mechanism of Action, and Clinical Evaluation of **Sifuvirtide**.

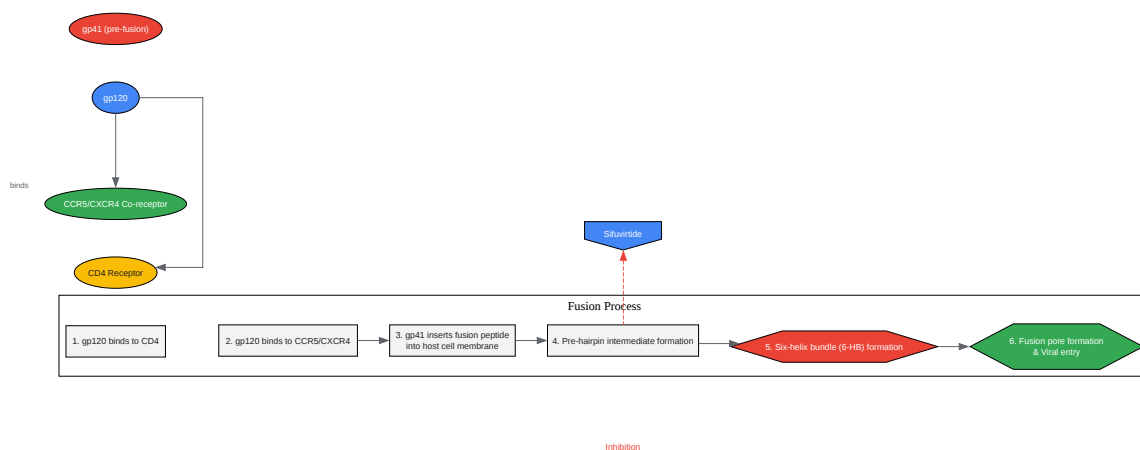
Introduction

Sifuvirtide (SFT) is a potent, next-generation anti-HIV peptide designed as a fusion inhibitor. It emerged from the need to overcome the limitations of the first-in-class fusion inhibitor, Enfuvirtide (T20), namely its relatively low potency, short half-life, and the rapid emergence of drug resistance.[1] Developed by FusoGen Pharmaceuticals Inc., **Sifuvirtide** was designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation, leading to improved antiviral activity and pharmacokinetic properties.[2] This technical guide provides a comprehensive overview of the development history of **Sifuvirtide**, its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Design and Mechanism of Action

Sifuvirtide is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat (CHR) region of HIV-1 gp41.[3] Its design incorporates specific amino acid substitutions that enhance its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2] Unlike its predecessor Enfuvirtide, **Sifuvirtide** was rationally designed to more effectively block the formation of the six-helix bundle, a critical step in the fusion of the viral and host cell membranes.[2] This dominant-negative action prevents the conformational changes in gp41 necessary for viral entry into the host cell.[2] The molecular design of **Sifuvirtide**, which

includes the addition of a pocket-binding domain (PBD), contributes to its enhanced stability and potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[4]



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Caption: Mechanism of HIV-1 fusion and inhibition by **Sifuvirtide**.

Preclinical Development

In Vitro Antiviral Activity

Sifuvirtide has demonstrated potent in vitro activity against a broad spectrum of primary and laboratory-adapted HIV-1 isolates, including various subtypes and those with resistance to Enfuvirtide.[2]

HIV-1 Strain/Subtype	Sifuvirtide IC50 (nM)	Enfuvirtide IC50 (nM)	Fold Difference	Reference
Laboratory Strains				
HXB2 (X4)	0.33	4.8	14.5	[5]
NL4-3 (X4)	1.2 ± 0.2	23 ± 6	19.2	[6]
Ba-L (R5)	0.7	5.2	7.4	[4]
Primary Isolates (Subtype B)				
92US714	0.8	10.1	12.6	[2]
92HT599	1.1	15.6	14.2	[2]
Enfuvirtide-Resistant Strains				
V38A	2.6	127.2	48.9	[4]
N42D/N43D	4.1	289.5	70.6	[4]

Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies were conducted in monkeys to evaluate the profile of **Sifuvirtide**.

Administration Route	Dose	Tmax (h)	Cmax (µg/L)	T1/2 (h)	Bioavailability (%)	Reference
Intravenous (IV)	1.2 mg/kg	-	10626 ± 2886	6.3 ± 0.9	-	[5]
Subcutaneous (SC)	1.2 mg/kg	0.25 - 2	528 ± 191	5.5 ± 1.0	49 ± 13	[5]

These studies indicated that **Sifuvirtide** has a significantly longer half-life compared to Enfuvirtide in monkeys.[5]

Clinical Development

Sifuvirtide has undergone several phases of clinical trials, primarily in China, to assess its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Clinical Trials

A Phase Ia clinical study in 60 healthy individuals demonstrated that **Sifuvirtide** was safe and well-tolerated.[2]

Administration	Dose Range	Key Findings	Reference
Single Dose (SC)	5, 10, 20, 30, 40 mg	Good safety and tolerability, no serious adverse events. Decay half-life: 20.0 ± 8.6 h.	[2]
Multiple Doses (SC)	-	Good safety and tolerability. Decay half-life: 26.0 ± 7.9 h.	[2]

Phase II Clinical Trials

Phase II studies in HIV-infected patients further evaluated the safety, pharmacokinetics, and antiviral activity of **Sifuvirtide**. One study reported that a once-daily administration of 20 mg of **Sifuvirtide** was equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide, with **Sifuvirtide** demonstrating a markedly longer half-life of approximately 39 hours compared to 3.8 hours for Enfuvirtide.[5]

Phase III Clinical Trial (TALENT Study)

The pivotal Phase III TALENT (T-20 vs Albuvirtide in Combination with LPV/r in Treatment-Experienced HIV-1 Patients) study was a randomized, controlled, open-label, non-inferiority trial conducted in China.[7][8] The study compared a two-drug regimen of weekly injectable **Sifuvirtide** (referred to as Albuvirtide in some publications) plus lopinavir/ritonavir (LPV/r) to the standard second-line three-drug regimen (LPV/r + 2 NRTIs) in treatment-experienced HIV-1 infected patients.[7][8]

Efficacy Results at 48 Weeks[7][9][10]

Endpoint	Sifuvirtide + LPV/r Arm	LPV/r + 2 NRTIs Arm
Primary Endpoint		
HIV RNA <50 copies/mL	75.7% (Interim: 80.4%)	77.3% (Interim: 66.0%)
Secondary Endpoints		
HIV RNA <400 copies/mL	88.1%	85.4%
Mean Viral Load Reduction from Baseline (log10 copies/mL)	-2.2	-2.1
Mean CD4+ Cell Count Increase from Baseline (cells/ μ L)	+139.1	+142.3

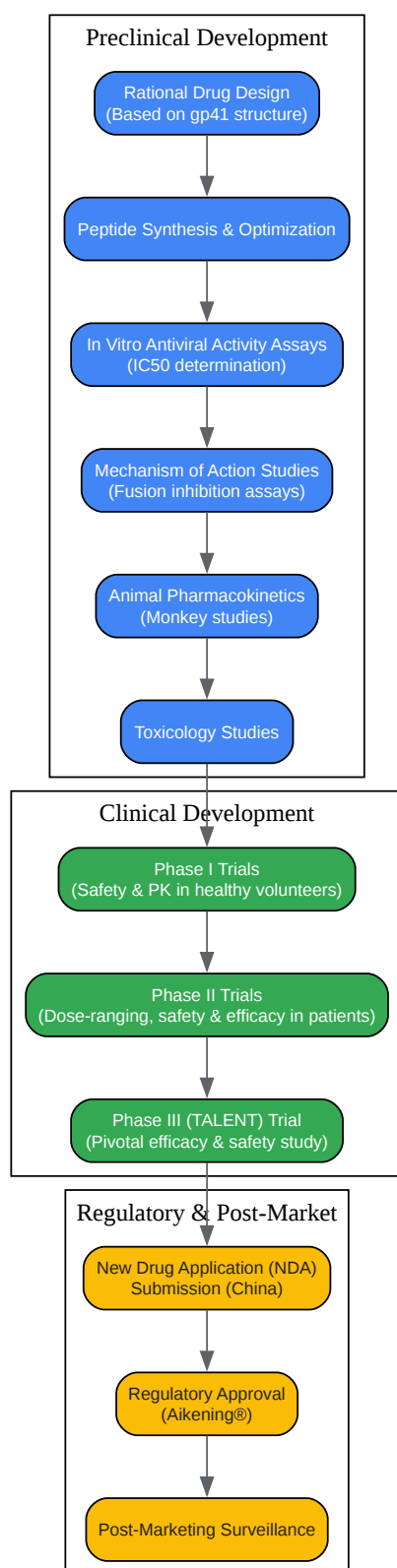
The study met its primary endpoint, demonstrating that the **Sifuvirtide**-containing two-drug regimen was non-inferior to the standard three-drug oral regimen.[7] An interim analysis had previously suggested potential superiority.[8]

Safety and Tolerability[7][10]

The safety profiles of the two treatment arms were similar.[7] Notably, there were no injection site reactions reported in the **Sifuvirtide** group at 48 weeks.[10] The control group, which included tenofovir, showed a significant increase in serum creatinine levels, indicating a better renal safety profile for the **Sifuvirtide** regimen.[7]

Resistance Profile

Resistance to **Sifuvirtide** has been studied in vitro. The primary mutations associated with resistance are located in the NHR of gp41, particularly at positions 38 (V38A), 47 (A47I), and 52 (Q52R).[11] A secondary mutation, N126K, has been identified in the CHR region.[11] While there is some cross-resistance with Enfuvirtide, **Sifuvirtide** retains significant activity against many Enfuvirtide-resistant strains.[2][4]



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Caption: The development and evaluation workflow of **Sifuvirtide**.

Experimental Protocols

Inhibition of HIV-1 Single-Cycle Infection

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of **Sifuvirtide** against various HIV-1 strains.

- Cell and Virus Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used as target cells. Pseudoviruses capable of a single round of infection are generated by co-transfecting 293T cells with an HIV-1 envelope-expressing plasmid and an envelope-deficient HIV-1 backbone plasmid.
- Assay Procedure:
 - **Sifuvirtide** is serially diluted.
 - The diluted peptide is mixed with a standardized amount of pseudovirus and incubated at room temperature for 1 hour.
 - The peptide-virus mixture is then added to TZM-bl cells seeded in 96-well plates.
 - The plates are incubated at 37°C for 48 hours.
- Data Analysis: Luciferase activity is measured using a luminometer. The percentage of inhibition is calculated relative to virus control wells (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Sifuvirtide-Resistant HIV-1 Variants

This method is employed to identify mutations that confer resistance to **Sifuvirtide**.

- Cell Culture and Virus Propagation: The HIV-1 strain (e.g., NL4-3) is cultured in a suitable cell line (e.g., MT-4 cells).
- Dose-Escalation Selection:
 - The virus is initially cultured in the presence of a sub-inhibitory concentration of **Sifuvirtide**.

- When viral replication is observed (e.g., by monitoring cytopathic effect or p24 antigen levels), the culture supernatant is used to infect fresh cells with a 1.5- to 2-fold higher concentration of **Sifuvirtide**.
- This process of serial passage with increasing drug concentrations is continued for multiple passages.
- Genotypic Analysis: Proviral DNA is extracted from infected cells at various passages. The gp41-coding region of the env gene is amplified by PCR and sequenced to identify amino acid substitutions.
- Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone by site-directed mutagenesis. The resulting mutant viruses are then tested for their susceptibility to **Sifuvirtide** in the single-cycle infection assay to confirm the resistance phenotype.

HIV-1 Mediated Cell-Cell Fusion Assay (Dye Transfer Assay)

This assay measures the ability of **Sifuvirtide** to inhibit the fusion of HIV-1 infected cells with uninfected target cells.

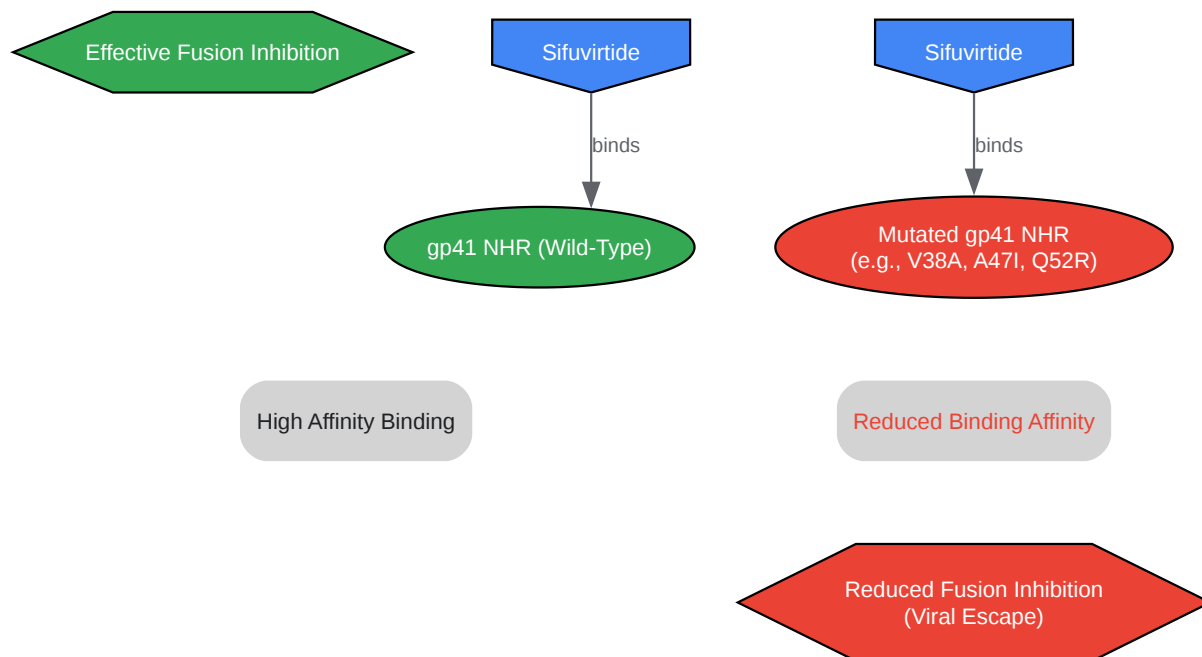
- Cell Preparation:
 - Effector cells: HIV-1 chronically infected cells (e.g., H9/HIV-1IIIB) are labeled with a fluorescent dye such as Calcein-AM.
 - Target cells: Uninfected CD4+ T-cells (e.g., MT-2 cells) are prepared.
- Assay Procedure:
 - The Calcein-AM-labeled effector cells are incubated with serial dilutions of **Sifuvirtide** for 30 minutes at 37°C.
 - Target cells are then added to the mixture.
 - The co-culture is incubated for 2 hours at 37°C to allow for cell fusion.

- **Data Analysis:** Cell fusion results in the transfer of the fluorescent dye from the effector cells to the target cells, forming syncytia. The extent of fusion is quantified by measuring the fluorescence of the fused cells, often using fluorescence microscopy or a plate reader. The IC50 is the concentration of **Sifuvirtide** that inhibits dye transfer by 50%.

GST Pull-Down Assay for Mechanism of Action

This in vitro binding assay can be used to demonstrate the physical interaction between **Sifuvirtide** and its target, the gp41 NHR.

- **Protein Expression and Purification:**
 - A fusion protein of Glutathione-S-Transferase (GST) and the gp41 NHR domain (e.g., N36 peptide) is expressed in *E. coli* and purified using glutathione-sepharose beads.
 - **Sifuvirtide** (or a tagged version) is synthesized.
- **Binding Reaction:**
 - The purified GST-NHR fusion protein is immobilized on glutathione-sepharose beads.
 - The beads are then incubated with **Sifuvirtide** in a suitable binding buffer.
- **Washing and Elution:**
 - The beads are washed multiple times to remove non-specifically bound peptide.
 - The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- **Detection:** The eluted proteins are separated by SDS-PAGE and the presence of **Sifuvirtide** is detected by Western blotting using an antibody against **Sifuvirtide** or its tag. A positive signal indicates a direct interaction between **Sifuvirtide** and the gp41 NHR.



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Caption: Mechanism of resistance to **Sifuvirtide**.

Conclusion

Sifuvirtide represents a significant advancement in the development of HIV fusion inhibitors. Through rational design based on the structure of the gp41 fusogenic core, it exhibits superior potency, a broader range of activity against diverse HIV-1 strains, including those resistant to Enfuvirtide, and an improved pharmacokinetic profile with a longer half-life. Clinical trials have demonstrated its non-inferior efficacy to standard oral regimens in treatment-experienced patients, with a favorable safety profile, particularly concerning renal safety and the absence of injection site reactions in the Phase III TALENT study. The development of **Sifuvirtide** showcases a successful structure-based drug design strategy and offers a valuable long-acting therapeutic option for individuals living with HIV.

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- To cite this document: BenchChem. [Sifuvirtide: A Next-Generation HIV Fusion Inhibitor - A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832413#development-history-of-sifuvirtide-as-a-next-generation-fusion-inhibitor]

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